2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16077319
InChI: InChI=1S/C23H26O2/c1-22(2,3)17-13-16(14-18(21(17)24)23(4,5)6)20-12-11-15-9-7-8-10-19(15)25-20/h7-14H,1-6H3
SMILES:
Molecular Formula: C23H26O2
Molecular Weight: 334.4 g/mol

2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one

CAS No.:

Cat. No.: VC16077319

Molecular Formula: C23H26O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one -

Specification

Molecular Formula C23H26O2
Molecular Weight 334.4 g/mol
IUPAC Name 2,6-ditert-butyl-4-chromen-2-ylidenecyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C23H26O2/c1-22(2,3)17-13-16(14-18(21(17)24)23(4,5)6)20-12-11-15-9-7-8-10-19(15)25-20/h7-14H,1-6H3
Standard InChI Key JYHOJXQWJVKCCQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C

Introduction

Molecular Structure and Chemical Identity

The compound’s IUPAC name, 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one, reflects its intricate architecture. The core consists of a cyclohexa-2,5-dien-1-one ring substituted at positions 2 and 6 with tert-butyl groups (C(CH3)3\text{C}(\text{CH}_3)_3) and at position 4 with a chromen-2-ylidene moiety. Chromene, a benzopyran derivative, contributes a planar, aromatic system conjugated to the cyclohexadienone’s ketone and diene functionalities.

Stereoelectronic Features

  • Conjugation: The chromene’s π-electrons delocalize into the cyclohexadienone ring, stabilizing the structure via resonance.

  • Steric hindrance: The tert-butyl groups impose significant steric bulk, influencing reactivity and molecular packing .

  • Tautomerism: The chromen-2-ylidene group may exhibit keto-enol tautomerism, though this remains underexplored experimentally.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC23H26O2\text{C}_{23}\text{H}_{26}\text{O}_{2}
Molecular weight334.4 g/mol
IUPAC name2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one
SMILESCC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C
InChIKeyJYHOJXQWJVKCCQ-UHFFFAOYSA-N
IntermediateRoleConditions
2-FormylchromeneElectrophilic componentAcid catalysis
2,6-Di-tert-butylcyclohexa-2,5-dien-1-oneNucleophilic componentThermal activation

Pharmaceutical and Material Science Applications

Polymer Stabilization

In materials science, the compound could act as:

  • UV absorber: Chromene’s aromatic system absorbs UV radiation, protecting polymers from photodegradation.

  • Thermal stabilizer: tert-Butyl groups mitigate oxidative chain scission in polyolefins .

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